molecular formula C8H12O B1655695 5-Ethylcyclohex-2-en-1-one CAS No. 40790-69-0

5-Ethylcyclohex-2-en-1-one

Cat. No.: B1655695
CAS No.: 40790-69-0
M. Wt: 124.18 g/mol
InChI Key: HWCPLQBNGGMIMP-UHFFFAOYSA-N
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Description

5-Ethylcyclohex-2-en-1-one (CAS: 40790-69-0) is a cyclic α,β-unsaturated ketone with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol . Its structure features a six-membered cyclohexenone ring with an ethyl substituent at the 5-position and a conjugated enone system (C=O and C=C bonds at positions 1 and 2, respectively). This compound is commercially available for synthetic applications, with pricing reflecting its use in specialized organic synthesis (e.g., 50 mg for €529.00) . The enone moiety confers reactivity toward nucleophilic additions (e.g., Michael additions) and Diels-Alder reactions, making it a versatile building block in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-ethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCPLQBNGGMIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC=CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20616283
Record name 5-Ethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40790-69-0
Record name 5-Ethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20616283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the dehydrogenation of 5-ethylcyclohexanone using a palladium catalyst. This reaction typically requires a base such as zinc enolate and an oxidant like diethyl allyl phosphate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic dehydrogenation of cyclohexanones. The process is optimized for high yield and purity, utilizing commercially available catalysts and operating under controlled conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Ethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-position relative to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are employed under anhydrous conditions.

Major Products

Scientific Research Applications

5-Ethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethylcyclohex-2-en-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The table below compares 5-Ethylcyclohex-2-en-1-one with structurally related cyclohexenones and cyclopentanones:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
This compound C₈H₁₂O 124.18 Ethyl at C5 High reactivity in Michael additions; precursor to bioactive derivatives
5-Methylcyclohex-2-en-1-one C₇H₁₀O 110.15 Methyl at C5 Lower steric bulk; reduced lipophilicity compared to ethyl analogue
5-Ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one C₁₂H₂₀O 180.29 Ethyl + four methyl groups Increased steric hindrance; used in fragrances due to complex substitution pattern
2-(Chloromethyl)-2-methylcyclopentan-1-one C₇H₁₁ClO 146.61 Chloromethyl + methyl on cyclopentanone Higher electrophilicity; prone to nucleophilic substitution reactions

Physicochemical Properties

  • Lipophilicity : The ethyl group increases logP compared to the methyl analogue (estimated logP: ~2.1 vs. ~1.5), enhancing membrane permeability in biological systems .
  • Solubility : Both compounds are sparingly soluble in water but soluble in organic solvents (e.g., ethyl acetate, dichloromethane) .

Critical Analysis of Research Trends

Recent studies emphasize functionalizing the cyclohexenone core for drug discovery, with a focus on stereoselective synthesis and green chemistry approaches (e.g., solvent-free reactions) . However, gaps remain in understanding the toxicological profiles of highly substituted derivatives, particularly those with halogen or aromatic groups .

Biological Activity

5-Ethylcyclohex-2-en-1-one is a cyclic organic compound with potential biological activities. Its structure features a cyclohexene ring with an ethyl group and a ketone functional group, which may contribute to its reactivity and biological interactions. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer properties. A study investigating derivatives of cyclohexenones revealed their ability to inhibit anti-apoptotic proteins such as Bcl-xL and Mcl-1, which are overexpressed in various cancers. These proteins play a crucial role in regulating apoptosis, and their inhibition can enhance cancer cell sensitivity to therapies .

Mechanisms of Action:

  • Inhibition of Anti-apoptotic Proteins: The compounds disrupt protein-protein interactions between anti-apoptotic and pro-apoptotic members of the Bcl-2 family.
  • Induction of Apoptosis: They promote apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It modulates pathways involving NF-κB, IL-6, and COX-2, leading to reduced inflammation markers in various models .

Key Findings:

  • Reduction of Pro-inflammatory Cytokines: The compound decreases levels of IL-1β and IL-6.
  • Inhibition of Enzymatic Activity: It inhibits cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Antioxidant Activity

The antioxidant potential of this compound has been highlighted in several studies. It reduces reactive oxygen species (ROS) production and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Implications:

  • Cellular Protection: By mitigating oxidative stress, the compound may protect cells from damage associated with chronic diseases.
  • Potential for Therapeutic Use: Its antioxidant properties suggest potential applications in preventing diseases linked to oxidative damage.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on various cancer cell lines. The results showed that the compound induced significant apoptosis in melanoma cells, with a dose-dependent increase in caspase activity observed. This suggests a promising avenue for further research into its use as an anticancer agent .

Case Study 2: Anti-inflammatory Response

In an animal model of arthritis, treatment with this compound resulted in reduced swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its role as an effective anti-inflammatory agent .

Table 1: Biological Activities of this compound

Activity TypeMechanismReferences
AnticancerInhibition of Bcl-xL and Mcl-1
Anti-inflammatoryModulation of NF-κB and COX enzymes
AntioxidantReduction of ROS and enhancement of SOD

Table 2: Summary of Case Studies

Study FocusFindingsReference
Anticancer EfficacyInduced apoptosis in melanoma cells
Anti-inflammatory ResponseReduced joint inflammation in arthritis model

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethylcyclohex-2-en-1-one
Reactant of Route 2
5-Ethylcyclohex-2-en-1-one

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